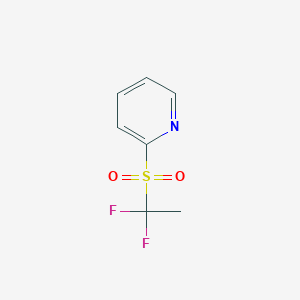

2-(1,1-Difluoroethanesulfonyl)pyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The history of pyridine chemistry dates back to 1849 when Scottish chemist Thomas Anderson first isolated pyridine from bone oil. researchgate.net Its structure was later elucidated in the 1870s. researchgate.netrsc.org A significant milestone in pyridine synthesis was the Hantzsch pyridine synthesis, developed in 1881 by Arthur Hantzsch, which provided a versatile method for creating a wide range of pyridine derivatives. researchgate.netwikipedia.org Another key development was the Chichibabin pyridine synthesis in 1924, which offered an industrial-scale route to this important heterocycle. researchgate.net Over the decades, the field has evolved from these foundational discoveries to the development of sophisticated, highly selective methods for pyridine synthesis and functionalization, reflecting the enduring importance of this heterocyclic core in chemistry. tcichemicals.comacs.orgnih.gov

Significance of Pyridine-Containing Compounds in Contemporary Organic Synthesis

The pyridine scaffold is a cornerstone of modern organic synthesis, valued for its unique electronic properties and its presence in a vast array of natural products, pharmaceuticals, and agrochemicals. cas.cnrsc.orgmdpi.com Its derivatives serve as versatile building blocks, ligands in catalysis, and key components in the synthesis of complex molecular targets. rsc.orgcolab.ws The nitrogen atom in the pyridine ring not only imparts basicity but also influences the reactivity of the entire ring system, allowing for selective functionalization. cas.cn The prevalence of the pyridine motif in FDA-approved drugs underscores its importance in medicinal chemistry, where it can enhance solubility, metabolic stability, and biological activity. cas.cnnih.govnih.gov

Strategic Importance of Fluorinated Sulfone Moieties as Chemical Reagents and Building Blocks

Fluorinated sulfones have emerged as highly valuable and versatile reagents and building blocks in organic synthesis. nih.govnih.govmdpi.com The incorporation of fluorine atoms into the sulfone moiety dramatically alters its chemical and physical properties, leading to unique reactivity. nih.gov These compounds are prized for their ability to introduce fluorinated groups into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals to enhance properties such as lipophilicity and metabolic stability. nih.govresearchgate.net Fluorinated sulfones are key players in a variety of transformations, including fluoroalkylations and the formation of fluorinated alkenes. rsc.org Their stability and well-defined reactivity make them reliable tools for the precise installation of fluorine-containing fragments.

Contextualizing 2-(1,1-Difluoroethanesulfonyl)pyridine within Modern Fluorine and Heterocyclic Chemistry

2-(1,1-Difluoroethanesulfonyl)pyridine, with the CAS number 1439603-47-8, represents a powerful convergence of the pyridine scaffold and a fluorinated sulfone moiety. This combination results in a reagent with unique and highly valuable synthetic applications.

The compound is structurally characterized by a pyridine ring substituted at the 2-position with a 1,1-difluoroethanesulfonyl group. The systematic IUPAC name is 2-((1,1-difluoroethyl)sulfonyl)pyridine. However, it is more commonly referred to in the chemical literature as Difluoromethyl 2-pyridyl sulfone. The key structural features include the electron-withdrawing nature of the difluoroethanesulfonyl group and the inherent electronic properties of the pyridine ring.

Table 1: Chemical Identifiers for 2-(1,1-Difluoroethanesulfonyl)pyridine

| Identifier | Value |

| CAS Number | 1439603-47-8 |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.2 g/mol |

| Common Name | Difluoromethyl 2-pyridyl sulfone |

| Synonyms | 2-((1,1-difluoroethyl)sulfonyl)pyridine |

Current research on 2-(1,1-Difluoroethanesulfonyl)pyridine is primarily focused on its application as a highly efficient reagent for the synthesis of gem-difluoroalkenes from aldehydes and ketones. This transformation is a type of Julia-Kocienski olefination. The reagent's stability and broad substrate scope have made it a popular choice for this transformation.

Detailed Research Findings:

The utility of 2-(1,1-Difluoroethanesulfonyl)pyridine as a gem-difluoroolefination reagent is well-documented. The reaction typically proceeds by treating a carbonyl compound with the sulfone in the presence of a base. This method is advantageous due to its operational simplicity and the ability to tolerate a wide range of functional groups on the carbonyl substrate.

Table 2: Selected Examples of gem-Difluoroolefination using 2-(1,1-Difluoroethanesulfonyl)pyridine

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 95 |

| 2 | 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 85 |

| 3 | Cyclohexanone | (2,2-Difluorovinyl)cyclohexane | 82 |

| 4 | Acetophenone | (1,1-Difluoroethen-2-yl)benzene | 78 |

Emerging trends in the field are exploring the expansion of this reagent's utility beyond gem-difluoroolefination. Researchers are investigating its potential in other types of organic transformations, leveraging the unique reactivity imparted by the difluoroethanesulfonylpyridyl moiety. These explorations aim to establish 2-(1,1-Difluoroethanesulfonyl)pyridine not only as a specialized reagent but also as a versatile building block for the synthesis of more complex fluorinated heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1-difluoroethylsulfonyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-7(8,9)13(11,12)6-4-2-3-5-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYBDKYUNZWQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)S(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,1 Difluoroethanesulfonyl Pyridine and Its Analogues

Direct Synthesis Approaches to the Core Structure

Direct approaches aim to construct the target molecule by forming the C-S bond directly at the 2-position of a pyridine (B92270) ring or by building the sulfonyl moiety on a pre-functionalized pyridine.

Strategies for the Introduction of the 1,1-Difluoroethanesulfonyl Moiety

The incorporation of the 1,1-difluoroethanesulfonyl group onto an aromatic or heteroaromatic ring is a critical step that defines the synthetic strategy. While direct synthesis of the target molecule is not extensively documented, analogous transformations provide a blueprint for this process. A common method for forming aryl sulfones involves the reaction of a sulfonyl chloride with an aromatic compound. In this context, the synthesis of 1,1-difluoroethanesulfonyl chloride would be a key intermediate. This precursor could then be reacted with a suitable pyridine derivative, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, to form the desired C-S bond.

Another established strategy involves the use of sulfinate salts. Aryl or heteroaryl sulfones can be synthesized from the corresponding sulfinates through oxidation or coupling reactions. For instance, a pre-formed 1,1-difluoroethanesulfinate salt could potentially act as a nucleophile to displace a leaving group (e.g., a halogen) at the 2-position of the pyridine ring.

Furthermore, radical-based methods offer a pathway for installing sulfonyl groups. Electron donor-acceptor complexes between N-amidopyridinium salts and sulfinates can generate sulfonyl radicals under visible light, which can then be incorporated into various molecules. nih.gov This approach provides a catalyst-free option for forming C-S bonds under mild conditions. nih.gov

Pyridine Ring Functionalization at the 2-Position

Functionalizing the pyridine ring at the 2-position (the carbon atom adjacent to the nitrogen) presents unique challenges and opportunities in synthetic chemistry. The proximity of the nitrogen atom influences the reactivity of the C2-H bond, making it more acidic and susceptible to metallation. This allows for directed ortho-metallation, where a strong base can selectively remove the C2 proton, creating a nucleophilic pyridyl anion that can react with an appropriate electrophile, such as a 1,1-difluoroethanesulfonyl halide.

Direct C-H functionalization is a powerful tool for forging new bonds without pre-functionalization. researchgate.net While challenging for pyridines, methods have been developed for the direct sulfonylation of the pyridine ring. Base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts can introduce a sulfonyl group, though this often favors the C4-position. nih.gov Achieving selectivity for the C2-position typically requires specific directing groups or catalytic systems tailored to activate the C2-H bond.

The following table summarizes selected methods for pyridine functionalization that are conceptually relevant to the synthesis of pyridyl sulfones.

| Method | Reagents | Position | Key Features |

| Direct C4-Sulfonylation | Pyridinium (B92312) Salts, Sulfinates, Base | C4 | Base-catalyzed cross-coupling. nih.gov |

| Radical-based Sulfonylation | Pyridinium Salts, Sulfinates, Visible Light | C4 | Forms sulfonyl radicals via an EDA complex. nih.gov |

| Metal-Catalyzed C-H Activation | Pyridine, Metal Catalyst (e.g., Pd, Rh, Ru) | C2 | Often requires a directing group for selectivity. |

| Directed Ortho-Metallation | Pyridine, Strong Base (e.g., n-BuLi) | C2 | Generates a 2-pyridyl anion for reaction with electrophiles. |

Precursor-Based Synthesis and Derivatization Routes

This synthetic paradigm involves the preparation of key precursors, such as pyridine sulfinates or fluorinated building blocks, which are then combined to assemble the final 2-(1,1-Difluoroethanesulfonyl)pyridine structure.

Synthesis from Pyridine Sulfinate Salts and Related Precursors

Pyridine sulfinates are versatile and stable intermediates that serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. researchgate.net The synthesis of a pyridine-2-sulfinate salt is a crucial first step. This can be achieved by reacting a 2-halopyridine (e.g., 2-bromopyridine) with a lithiating agent followed by quenching with sulfur dioxide.

Once the pyridine-2-sulfinate salt is obtained, it can be reacted with a suitable electrophile to introduce the 1,1-difluoroethyl group. A key reactant for this step would be a 1,1-difluoroethyl halide, such as 1-chloro-1,1-difluoroethane (B1203169) (CH₃CF₂Cl), which is an available industrial raw material. researchgate.net A nickel-catalyzed cross-coupling reaction, for example, could potentially facilitate the formation of the C-S bond between the pyridine-2-sulfinate and the 1,1-difluoroethyl group. researchgate.net This approach leverages the nucleophilicity of the sulfinate to build the desired sulfone structure.

An alternative precursor route involves starting with a pyridine-2-thiol. The thiol can be alkylated with a 1,1-difluoroethyl halide to form a sulfide, which is then oxidized to the corresponding sulfone. This two-step sequence of alkylation followed by oxidation is a classic and reliable method for sulfone synthesis. rsc.org

Incorporation of Fluorinated Ethanoyl Precursors

The synthesis can also be approached by using precursors that already contain the fluorinated carbon backbone. Phenyl sulfones, for instance, can serve as transfer agents for fluorinated groups. Alkoxide-induced nucleophilic pentafluoroethylation of imines and carbonyls has been achieved using pentafluoroethyl phenyl sulfone, where the sulfone acts as a leaving group to deliver the C₂F₅ anion. organic-chemistry.org A similar strategy could be envisioned for a 1,1-difluoroethyl group. A reagent like 1,1-difluoroethyl phenyl sulfone could, under basic conditions, act as a source of the nucleophilic "CF₂CH₃" anion, which could then attack an electrophilic pyridine precursor, such as a 2-halopyridine activated by a transition metal catalyst.

Additionally, difluoromethyl phenyl sulfone has been used as a difluoromethyl anion equivalent in reactions with alkyl halides. acs.org This highlights the utility of sulfones as precursors for generating fluorinated nucleophiles. By analogy, a 1,1-difluoroethyl sulfone could be employed to react with an activated pyridine derivative.

Methods for Producing Analogues and Derivatives

The synthesis of analogues and derivatives of 2-(1,1-Difluoroethanesulfonyl)pyridine can be accomplished by modifying either the pyridine ring or the sulfonyl side chain. For instance, starting with substituted pyridines (e.g., chloro-, bromo-, or methoxy-pyridines) allows for the introduction of the 1,1-difluoroethanesulfonyl moiety onto a pre-functionalized core. The palladium-catalyzed coupling of pyridine sulfinates with a wide range of aryl and heteroaryl halides demonstrates the robustness of this approach for creating diverse structures. researchgate.net

Derivatives can also be prepared through late-stage functionalization. Once the core 2-(1,1-Difluoroethanesulfonyl)pyridine structure is assembled, further reactions such as electrophilic aromatic substitution on the pyridine ring can be performed, provided the sulfonyl group is sufficiently deactivating to direct the substitution to a specific position. The synthesis of various ring-fused thiazolo-2-pyridone derivatives through nucleophilic substitution and click chemistry showcases modular strategies for building complex analogues from common intermediates.

Optimization of Reaction Conditions for Yield, Selectivity, and Efficiency in the Synthesis of 2-(1,1-Difluoroethanesulfonyl)pyridine and Its Analogues

One of the most promising and widely investigated methods for the synthesis of heteroaryl sulfones is the copper-catalyzed coupling of heteroaryl halides with sodium sulfinates. This approach offers a direct route to the target compounds. The optimization of this reaction for substrates analogous to 2-(1,1-difluoroethanesulfonyl)pyridine has been the subject of detailed studies.

For instance, in the synthesis of related heteroaryl sulfones, the choice of the copper catalyst and ligand is critical. A study on the copper-catalyzed synthesis of masked (hetero)aryl sulfinates from 2-iodopyridine (B156620) and a sulfonylation reagent highlighted the importance of the ligand in achieving a satisfactory yield. nih.gov While an initial yield of 50% was obtained with a specific 6-hydroxypicolinamide (B2619347) ligand, this underscores the potential for significant improvement through further ligand screening. nih.gov

The general optimization of copper-catalyzed sulfonylation of heteroaryl halides often involves screening various parameters, as illustrated in the hypothetical optimization table below, which is based on typical findings in the field for analogous reactions.

Table 1: Hypothetical Optimization of Copper-Catalyzed Sulfonylation of 2-Chloropyridine with Sodium 1,1-Difluoroethanesulfinate

| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ | DMF | 110 | 35 |

| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 110 | 65 |

| 3 | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 110 | 78 |

| 4 | Cu₂O (5) | DMEDA (20) | K₂CO₃ | DMF | 110 | 85 |

| 5 | Cu₂O (5) | DMEDA (20) | Cs₂CO₃ | DMF | 110 | 82 |

| 6 | Cu₂O (5) | DMEDA (20) | K₂CO₃ | Dioxane | 110 | 75 |

| 7 | Cu₂O (5) | DMEDA (20) | K₂CO₃ | DMSO | 110 | 90 |

| 8 | Cu₂O (5) | DMEDA (20) | K₂CO₃ | DMSO | 100 | 88 |

| 9 | Cu₂O (5) | DMEDA (20) | K₂CO₃ | DMSO | 120 | 89 (decomp) |

DMEDA = N,N'-Dimethylethylenediamine. Data is representative of typical optimization studies for similar reactions.

As suggested by the table, the combination of a copper(I) source like Cu₂O and a bidentate ligand such as N,N'-dimethylethylenediamine (DMEDA) often proves to be highly effective. The solvent also plays a crucial role, with polar aprotic solvents like DMSO generally providing the best results. Temperature is another critical parameter that needs to be carefully controlled to ensure complete reaction without decomposition of the product.

Another key synthetic route that requires careful optimization is the oxidation of a 2-(1,1-difluoroethylthio)pyridine precursor to the corresponding sulfone. This method's success is highly dependent on the choice of the oxidizing agent and the reaction conditions to achieve high selectivity and avoid over-oxidation or side reactions.

Commonly used oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®. The optimization of this step involves controlling the stoichiometry of the oxidant, the reaction temperature, and the solvent. A typical optimization study would explore these variables to maximize the yield of the desired sulfone.

Table 2: Hypothetical Optimization of the Oxidation of 2-(1,1-Difluoroethylthio)pyridine

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Sulfone (%) |

| 1 | m-CPBA (2.2) | CH₂Cl₂ | 0 to rt | 4 | 85 |

| 2 | m-CPBA (2.2) | CHCl₃ | 0 to rt | 4 | 88 |

| 3 | m-CPBA (2.2) | Acetone | 0 to rt | 6 | 75 |

| 4 | m-CPBA (3.0) | CHCl₃ | 0 to rt | 4 | 92 (minor impurities) |

| 5 | H₂O₂ (3.0) / Acetic Acid | Acetic Acid | 80 | 12 | 65 |

| 6 | Oxone® (2.5) | MeOH/H₂O | rt | 6 | 95 |

| 7 | Oxone® (2.5) | Acetone/H₂O | rt | 6 | 91 |

rt = room temperature. Data is representative of typical optimization studies for similar reactions.

The results often indicate that Oxone® in a mixed solvent system like methanol/water can be a highly efficient and selective oxidizing agent for this transformation, providing the sulfone in excellent yield under mild conditions. The use of m-CPBA is also effective, though careful control of stoichiometry is necessary to prevent the formation of byproducts.

Reactivity and Reaction Pathways of 2 1,1 Difluoroethanesulfonyl Pyridine

Reactivity Governed by the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site for electrophilic attack and coordination to metal centers. However, the reactivity of this nitrogen is significantly modulated by the powerful electron-withdrawing effect of the 2-(1,1-difluoroethanesulfonyl) group.

Electrophilic Additions at Nitrogen (e.g., Quaternization, N-Oxidation)

The pyridine nitrogen can react with electrophiles to form N-alkylated (quaternized) salts or N-oxides.

Quaternization: This reaction involves the treatment of the pyridine with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. While a common reaction for many pyridine derivatives, the quaternization of 2-(1,1-difluoroethanesulfonyl)pyridine is expected to be less facile compared to unsubstituted pyridine. The strong inductive and mesomeric electron withdrawal by the -SO₂CF₂CH₃ group reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and thus its reactivity towards electrophiles like methyl iodide.

N-Oxidation: The formation of a pyridine N-oxide is typically achieved by reacting the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions. For 2-(1,1-difluoroethanesulfonyl)pyridine, N-oxidation would place a positive charge on the nitrogen and a negative charge on the oxygen, which can influence the reactivity of the ring and the adjacent sulfone group. The reduced basicity of the starting material, however, may necessitate stronger oxidizing conditions compared to more electron-rich pyridines.

| Reaction Type | Reagent Example | Product Type | Expected Reactivity Modifier |

| Quaternization | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide | Decreased reactivity due to -I/-M effect of sulfone |

| N-Oxidation | m-CPBA | Pyridine N-oxide | Decreased reactivity due to reduced N basicity |

Coordination Chemistry in Transition Metal Catalysis (e.g., as a Ligand or Directing Group)

Pyridine and its derivatives are ubiquitous ligands in transition metal chemistry, capable of coordinating to a metal center through the nitrogen lone pair. The 2-pyridylsulfonyl motif, a close analogue to the structure , is a well-established directing group in C-H activation and functionalization reactions.

In this context, the nitrogen atom of 2-(1,1-difluoroethanesulfonyl)pyridine can act as an anchor point, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This coordination brings the metal center into close proximity to specific C-H bonds on the pyridine ring or on a substrate attached to the pyridine, facilitating their selective activation and subsequent functionalization. The formation of a stable five- or six-membered metallacycle intermediate is often the key to this directing effect. The strong electron-withdrawing nature of the difluoroethanesulfonyl group would influence the electronic properties of the metal center upon coordination, potentially modulating its catalytic activity and selectivity. While specific studies on 2-(1,1-difluoroethanesulfonyl)pyridine as a ligand or directing group are not prevalent, the extensive literature on related 2-pyridylsulfonamides and 2-pyridylsulfoxides provides a strong precedent for its potential utility in this area.

Reactivity of the Sulfone Moiety

The sulfone group is generally considered a stable and rather inert functional group. However, the presence of the adjacent pyridine ring and the α-difluoroethyl group imparts unique reactivity to this moiety.

Nucleophilic Character and α-Substituted Reactions

While the sulfone group itself is electrophilic at the sulfur atom, the α-carbon of the difluoroethyl group possesses acidic protons. This is analogous to the well-studied reactivity of difluoromethyl 2-pyridyl sulfone. The combined electron-withdrawing effects of the sulfone group and the two fluorine atoms significantly increase the acidity of the C-H bond on the methylene (B1212753) (CH₂) carbon.

Deprotonation of this α-carbon with a suitable base (e.g., lithium hexamethyldisilazide, LiHMDS) would generate a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes and ketones, in what is known as a Julia-Kocienski-type olefination or related addition reactions. This pathway provides a powerful method for forming new carbon-carbon bonds at the α-position of the sulfone.

Reaction Scheme: α-Deprotonation and Aldehyde Addition (Hypothetical)

(This scheme is a hypothetical representation based on the known reactivity of analogous compounds.)

Participation in Sulfur(VI)-Fluoride Exchange (SuFEx) Type Transformations

Sulfur(VI)-Fluoride Exchange (SuFEx) is a powerful class of click reactions that involves the reaction of a sulfonyl fluoride (B91410) (R-SO₂F) with a nucleophile. nih.govresearchgate.netdntb.gov.ua The target molecule, 2-(1,1-difluoroethanesulfonyl)pyridine, is a sulfone (R-SO₂-R'), not a sulfonyl fluoride. Therefore, it cannot directly participate in SuFEx reactions as the key reactive center.

However, its structure suggests a potential role as a precursor to a SuFEx-active compound. If a synthetic route could be devised to convert the S-C(pyridine) bond to an S-F bond, the resulting 1,1-difluoroethanesulfonyl fluoride would be a novel and potentially valuable reagent for SuFEx chemistry. The S(VI)-F bond is kinetically stable but can be activated to react with a wide range of nucleophiles (e.g., silyl (B83357) ethers, amines) to form stable sulfonate and sulfonamide linkages. nih.govresearchgate.netdntb.gov.ua Given the unique electronic properties of the 1,1-difluoroethyl group, such a precursor would be a valuable addition to the SuFEx toolkit. To date, the direct participation or conversion of 2-(1,1-difluoroethanesulfonyl)pyridine in SuFEx transformations has not been reported in the literature.

Interplay between Pyridine and Fluorinated Sulfone Functionalities

The true chemical personality of 2-(1,1-difluoroethanesulfonyl)pyridine arises from the synergistic interplay between the pyridine ring and the fluorinated sulfone group. This is not merely a molecule with two independent functional groups, but one where each component profoundly modifies the other.

Influence of the Sulfone on the Pyridine Ring: The -SO₂CF₂CH₃ group is a potent electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms and the +6 oxidation state of the sulfur atom. This has several consequences for the pyridine ring:

Reduced Basicity: The electron density at the pyridine nitrogen is significantly decreased, making the molecule a much weaker base than pyridine itself.

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards reactions with electrophiles (e.g., nitration, halogenation). Any such reaction would be sluggish and would be directed primarily to the meta-position (C5).

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron deficiency makes the pyridine ring highly susceptible to attack by nucleophiles, particularly at the C4 (para) and C6 (ortho) positions. A good leaving group at one of these positions would be readily displaced by a nucleophile.

Influence of the Pyridine on the Sulfone Moiety: The 2-pyridyl group also acts as an electron-withdrawing substituent, further polarizing the sulfone moiety.

Enhanced Electrophilicity at Sulfur: The electron pull from the ring increases the partial positive charge on the sulfur atom, although reactions directly at the sulfonyl sulfur are still generally difficult.

Increased Acidity of α-Protons: The combined electron-withdrawing power of the pyridine ring and the sulfone group enhances the acidity of the protons on the α-carbon of the difluoroethyl group, facilitating the formation of the α-carbanion as discussed in section 3.2.1.

This mutual electronic influence creates a molecule with a deactivated, electrophilic aromatic ring and an acidic site on the side chain, predisposing it to a unique set of reaction pathways distinct from simpler alkyl/aryl sulfones or substituted pyridines.

Directed Functionalization Reactions (e.g., C-H Functionalization)

The 2-(1,1-difluoroethanesulfonyl) group is a powerful electron-withdrawing substituent. This electronic effect significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic attack and facilitates the deprotonation of ring protons, making C-H functionalization via metallation a plausible pathway.

The presence of the sulfonyl group at the C2 position is expected to direct metallating agents, such as organolithium or lithium amide bases, to the adjacent C3 position. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group can act as coordinating sites for the metal, further stabilizing the transition state and favoring deprotonation at C3. Subsequent quenching of the resulting organometallic intermediate with various electrophiles would lead to the introduction of a functional group at this position.

Table 1: Postulated Directed C-H Functionalization of 2-(1,1-Difluoroethanesulfonyl)pyridine

| Reagent Sequence | Expected Product | Reaction Type |

| 1. LDA, THF, -78 °C2. Electrophile (E+) | 3-Substituted-2-(1,1-difluoroethanesulfonyl)pyridine | Directed ortho-metallation |

| 1. n-BuLi, THF, -78 °C2. Electrophile (E+) | 3-Substituted-2-(1,1-difluoroethanesulfonyl)pyridine | Directed ortho-metallation |

Note: This table is based on predicted reactivity and not on published experimental results for this specific compound.

Regioselective Transformations on the Pyridine Ring

The strong electron-withdrawing nature of the 2-(1,1-difluoroethanesulfonyl) group profoundly influences the regioselectivity of transformations on the pyridine ring, primarily favoring nucleophilic aromatic substitution (SNAr).

The sulfonyl group is an excellent leaving group, and its presence at the C2 position, which is inherently electron-deficient in the pyridine ring, makes this position highly susceptible to nucleophilic attack. Nucleophiles would be expected to attack the C2 or C6 positions. Given that the sulfonyl group is at C2, this position is the most likely site for substitution.

Table 2: Predicted Regioselective Nucleophilic Aromatic Substitution of 2-(1,1-Difluoroethanesulfonyl)pyridine

| Nucleophile (Nu-) | Expected Product | Position of Substitution |

| R-O⁻ (Alkoxide) | 2-Alkoxy-pyridine derivative | C2 |

| R₂N-H (Amine) | 2-Amino-pyridine derivative | C2 |

| R-S⁻ (Thiolate) | 2-Thioether-pyridine derivative | C2 |

Note: This table represents predicted outcomes based on the known reactivity of 2-sulfonylpyridines. Specific reaction conditions would need to be optimized.

In contrast, electrophilic aromatic substitution on the pyridine ring of 2-(1,1-difluoroethanesulfonyl)pyridine is anticipated to be extremely difficult. The combination of the inherently electron-deficient pyridine ring and the powerful deactivating effect of the 2-sulfonyl group would require harsh reaction conditions and would likely result in low yields, if any reaction occurs. If forced, substitution would be predicted to occur at the C3 or C5 position, which are the least deactivated positions.

Mechanistic Investigations of 2 1,1 Difluoroethanesulfonyl Pyridine Reactivity

Kinetic Studies for Reaction Rate Determination and Rate-Limiting Steps

No published kinetic studies detailing the reaction rates or identifying the rate-limiting steps for reactions involving 2-(1,1-Difluoroethanesulfonyl)pyridine were found.

Spectroscopic and Computational Elucidation of Reaction Intermediates and Transition States

There is no available literature containing spectroscopic (e.g., NMR, IR, Mass Spectrometry) or computational (e.g., DFT calculations) data that elucidates the specific reaction intermediates or transition states for the reactions of 2-(1,1-Difluoroethanesulfonyl)pyridine.

Analysis of Regiochemical and Stereochemical Control

Specific studies analyzing the regiochemical or stereochemical outcomes of reactions with 2-(1,1-Difluoroethanesulfonyl)pyridine are not documented. Understanding such control would require dedicated experimental work, which has not been reported.

Role of Catalysts and Additives in Directing Reaction Pathways

Information regarding the role of specific catalysts or additives in directing the reaction pathways of 2-(1,1-Difluoroethanesulfonyl)pyridine is not available in the scientific literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of pharmaceutical interest. mdpi.comnih.gov DFT calculations are instrumental in predicting the geometric and electronic properties of 2-(1,1-Difluoroethanesulfonyl)pyridine, which in turn helps in understanding its chemical behavior and reactivity. nih.gov

The first step in the computational analysis of 2-(1,1-Difluoroethanesulfonyl)pyridine involves geometry optimization. Using a functional such as B3LYP with a basis set like 6-311G(d,p), the molecule's structure is optimized to find its lowest energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. The presence of the bulky and highly electronegative -SO2CHF2 group at the C2 position of the pyridine (B92270) ring is expected to cause significant structural distortions compared to unsubstituted pyridine. For instance, the C-S bond and the S-O bonds will define the orientation of the sulfonyl group, while steric hindrance may influence the planarity of the pyridine ring system.

Electronic structure analysis, primarily through Frontier Molecular Orbital (FMO) theory, provides critical insights into the compound's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For 2-(1,1-Difluoroethanesulfonyl)pyridine, the strong electron-withdrawing nature of the difluoroethanesulfonyl group is predicted to significantly lower the energy of both the HOMO and LUMO, indicating a molecule with high electron affinity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Length (C-S) | ~1.78 Å | Bond Angle (O-S-O) | ~120.5° |

| Bond Length (S=O) | ~1.45 Å | Bond Angle (C-S-O) | ~108.2° |

| Bond Length (C-F) | ~1.36 Å | Bond Angle (F-C-F) | ~107.5° |

| Bond Length (Pyridine C-N) | ~1.34 Å | Dihedral Angle (CPy-CPy-S-C) | ~85.0° |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting how it will interact with other chemical species. nih.govnih.gov The MEP map is color-coded to denote different regions of electrostatic potential. For 2-(1,1-Difluoroethanesulfonyl)pyridine, the map would reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potentials are expected to be localized on the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the pyridine ring. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms on the pyridine ring and the carbon atom attached to the fluorine atoms would exhibit positive electrostatic potential.

The powerful electron-withdrawing effect of the 2-sulfonyl group makes the pyridine ring, particularly the C4 and C6 positions, highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). blogspot.comnih.gov

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, provide a quantitative measure of stability and reactivity.

| Parameter | Formula | Predicted Characteristic |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High negative value, indicating a good electron acceptor. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate value, suggesting a balance between stability and reactivity. |

| Global Softness (S) | 1 / (2η) | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | High value, confirming the compound as a strong electrophile. |

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to study conformational changes, solvent interactions, and binding dynamics.

Advanced Computational Modeling for Mechanistic Insights

Computational modeling is essential for elucidating complex reaction mechanisms. For 2-(1,1-Difluoroethanesulfonyl)pyridine, a key reaction of interest is its likely participation in nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-deficient pyridines. blogspot.comnih.gov

Advanced DFT calculations can be used to map the entire reaction pathway for the substitution of a leaving group on the pyridine ring by a nucleophile. This involves:

Locating Reactants and Products: The optimized geometries of the starting materials and final products are determined.

Identifying Intermediates: The structure of any stable intermediates, such as the Meisenheimer complex in an SNAr reaction, is calculated.

Finding Transition States (TS): The highest energy point along the reaction coordinate between reactants/intermediates and products is located. This is the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

By constructing a complete reaction free-energy profile, chemists can gain a detailed understanding of the reaction's feasibility, kinetics, and regioselectivity, providing mechanistic insights that guide synthetic applications. researchgate.net

Predictive Modeling for New Analogues and Their Chemical Behavior

One of the most powerful applications of computational chemistry is in predictive modeling for the rational design of new molecules. scirp.org Once a reliable computational model is established for 2-(1,1-Difluoroethanesulfonyl)pyridine, it can be used to perform in silico screening of new, hypothetical analogues. nih.govelsevierpure.com

Researchers can systematically modify the parent structure—for example, by changing the substituents on the pyridine ring, altering the length of the fluoroalkyl chain, or replacing the sulfonyl group with a sulfoxide (B87167) or sulfide. For each new analogue, the same DFT calculations can be performed to predict its geometry, electronic structure, and reactivity parameters. This process allows for the rapid evaluation of thousands of potential compounds without the need for costly and time-consuming synthesis. This predictive capability can guide synthetic chemists to focus their efforts on analogues that are computationally predicted to have desirable properties, such as enhanced reactivity, improved stability, or specific electronic characteristics for applications in medicinal chemistry or materials science. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(1,1-Difluoroethanesulfonyl)pyridine in solution. Analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments, allows for the complete assignment of all proton, carbon, and fluorine environments.

The chemical shifts (δ) in NMR are indicative of the local electronic environment of each nucleus, while the coupling constants (J) reveal through-bond scalar coupling interactions between neighboring nuclei, providing critical connectivity information.

¹H NMR: The proton NMR spectrum displays four distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and a triplet for the methyl group of the difluoroethanesulfonyl moiety. The proton adjacent to the nitrogen (H-6) is typically the most deshielded and appears furthest downfield.

¹³C NMR: The carbon NMR spectrum shows the expected signals for the five carbons of the pyridine ring and two carbons of the difluoroethanesulfonyl group. The carbon atom directly bonded to the sulfonyl group (C-2) is significantly deshielded. The carbon of the CF₂ group exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoroethane group. It typically shows a single resonance that is split into a triplet by the adjacent methyl protons. The chemical shift is characteristic of fluorine atoms attached to a carbon adjacent to a sulfonyl group.

Interactive Data Table: Representative NMR Data for 2-(1,1-Difluoroethanesulfonyl)pyridine

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Pyridine H-3 | 7.65 - 7.75 | ddd | J = 7.7, 4.8, 1.2 | 123.0 - 124.0 | - |

| Pyridine H-4 | 8.10 - 8.20 | td | J = 7.8, 1.8 | 138.0 - 139.0 | - |

| Pyridine H-5 | 8.25 - 8.35 | d | J = 7.9 | 128.5 - 129.5 | - |

| Pyridine H-6 | 8.80 - 8.90 | d | J = 4.7 | 150.0 - 151.0 | - |

| SO₂-CF₂-CH ₃ | 2.10 - 2.20 | t | J = 3.5 | 25.0 - 26.0 (q, J ≈ 4 Hz) | - |

| Pyridine C-2 | - | - | - | 155.5 - 156.5 | - |

| SO₂-C F₂-CH₃ | - | - | - | 120.0 - 121.0 (t, J ≈ 290 Hz) | - |

| SO₂-CF₂-C H₃ | - | - | - | - | -95.0 - -96.0 (t, J ≈ 15 Hz) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from typical experimental values.

To unequivocally assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For 2-(1,1-Difluoroethanesulfonyl)pyridine, this technique confirms the connectivity of the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals of the pyridine ring by linking them to their attached, and previously assigned, protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of 2-(1,1-Difluoroethanesulfonyl)pyridine is characterized by strong absorption bands indicative of the sulfonyl group and the pyridine ring.

Interactive Data Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1580 - 1600 | C=C/C=N Stretching | Pyridine Ring |

| 1430 - 1480 | C=C/C=N Stretching | Pyridine Ring |

| 1350 - 1380 | Asymmetric SO₂ Stretching | Sulfonyl (SO₂) |

| 1160 - 1190 | Symmetric SO₂ Stretching | Sulfonyl (SO₂) |

| 1100 - 1250 | C-F Stretching | Difluoroethane |

| 750 - 800 | C-H Out-of-plane Bending | Pyridine Ring |

The two prominent, strong bands for the asymmetric and symmetric stretching of the S=O bonds are the most diagnostic feature of the sulfonyl group. The C-F stretching vibrations and the characteristic aromatic ring vibrations further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is readily observed.

Molecular Ion: The expected protonated molecule [M+H]⁺ is typically the base peak or a very prominent peak in the spectrum, confirming the molecular weight of 209.03 g/mol .

Fragmentation Pattern: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. Under collision-induced dissociation (CID), characteristic fragmentation patterns emerge. Common fragmentation includes the loss of SO₂ (64 Da) and cleavage of the C-S bond, leading to fragments corresponding to the pyridine ring and the difluoroethanesulfonyl moiety.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within the molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the ultraviolet region. For 2-(1,1-Difluoroethanesulfonyl)pyridine, the spectrum typically shows absorption maxima related to π → π* and n → π* transitions of the pyridine ring. The sulfonyl substituent can cause a slight shift in the position and intensity of these bands compared to unsubstituted pyridine. The primary absorption bands are generally observed in the range of 210-270 nm.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₇H₇F₂NO₂S) to verify the purity and empirical formula of the synthesized compound.

Interactive Data Table: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 40.19 | 40.10 - 40.30 |

| Hydrogen (H) | 3.37 | 3.30 - 3.45 |

| Nitrogen (N) | 6.70 | 6.65 - 6.75 |

| Sulfur (S) | 15.33 | 15.25 - 15.40 |

The close agreement between the calculated and found values provides strong evidence for the elemental composition and purity of the compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a detailed single-crystal X-ray diffraction analysis for 2-(1,1-Difluoroethanesulfonyl)pyridine has not been publicly reported. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's structure and properties.

While crystallographic data for structurally related compounds, such as other pyridine sulfone derivatives, exist and have been deposited in resources like the Cambridge Crystallographic Data Centre (CCDC), this information cannot be directly extrapolated to predict the precise solid-state structure of 2-(1,1-Difluoroethanesulfonyl)pyridine. The presence of the difluoroethyl group introduces specific electronic and steric effects that would significantly influence the crystal packing and molecular conformation.

Further research involving the successful crystallization of 2-(1,1-Difluoroethanesulfonyl)pyridine and subsequent X-ray diffraction analysis is required to elucidate its solid-state structure. Such a study would provide valuable insights into its molecular geometry and non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that govern its crystalline architecture.

Table of Crystallographic Data for 2-(1,1-Difluoroethanesulfonyl)pyridine

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

Structure Activity Relationship Sar and Derivatives Research

Synthesis and Investigation of Analogues with Modified Pyridine (B92270) Scaffolds

The synthesis of analogues by modifying the pyridine core is crucial for studying structure-activity relationships. While the pyridine ring is often considered inert, making direct modifications challenging, several strategies have been developed for its functionalization. cas.cn A prominent approach for late-stage functionalization involves a two-step sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org This method allows for the site-selective installation of a fluorine atom, typically at the position alpha to the ring nitrogen, which can then be displaced by a wide array of nucleophiles (nitrogen, oxygen, sulfur, or carbon-based). nih.gov The reactivity in SNAr reactions is enhanced by the high electronegativity of fluorine; for instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. acs.org

The electronic properties of the pyridine ring significantly influence its reactivity. Competition experiments show that more electron-rich pyridine systems undergo C-H fluorination more readily than electron-deficient ones. For example, in a molecule containing two different pyridine rings, such as the drug Etoricoxib, fluorination occurs with complete selectivity on the more basic pyridine system. acs.org

Variation of the Fluorinated Sulfone Moiety and its Impact on Reactivity

The fluorinated sulfone group is a key determinant of the reactivity of 2-(1,1-Difluoroethanesulfonyl)pyridine and its analogues. Research has focused on how changes to this functional group, including the nature of the heteroaryl ring it is attached to, its oxidation state, and the degree of fluorination, impact its chemical behavior.

A close analogue, Difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), has been identified as a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones in a Julia-Kocienski-type reaction. cas.cnacs.org The choice of the heteroaryl group on the sulfone has a profound impact on the efficiency of this transformation. Studies comparing the reactivity of various difluoromethyl heteroaryl sulfones show that the 2-pyridyl sulfone provides superior yields in the olefination of 4-methoxybenzaldehyde, outperforming benzothiazolyl and tetrazolyl analogues. acs.org This highlights the unique activating properties of the 2-pyridyl moiety.

| Heteroaryl Sulfone Reagent | Product Yield (%) |

|---|---|

| Difluoromethyl 2-pyridyl sulfone | 86 |

| 1,3-Benzothiazol-2-yl difluoromethyl sulfone | 45 |

| 1-Phenyl-1H-tetrazol-5-yl difluoromethyl sulfone | 0 |

| 1-tert-Butyl-1H-tetrazol-5-yl difluoromethyl sulfone | 0 |

Further diversification of the sulfone moiety involves altering its oxidation state or structure, such as converting the sulfone (-SO2-) to a sulfoximine (B86345) (-S(O)NH-). This modification dramatically tunes the group's electronic properties and reactivity. For example, (R)-2-pyridyl difluoromethyl sulfoximine serves as a stereoselective nucleophilic reagent for introducing the difluoro(aminosulfonyl)methyl group into carbonyls and imines. chinesechemsoc.orgchinesechemsoc.org This contrasts with the electrophilic nature of other related reagents, showcasing how structural variation can switch the mode of reactivity. acs.orgnih.gov

The degree of fluorination on the alkyl group is another critical variable. Strategies for the modular construction of mono-, di-, and trifluoromethyl sulfones have been developed using multicomponent coupling reactions with thiourea (B124793) dioxide as a sulfur dioxide source and various halofluorocarbons. chinesechemsoc.orgchinesechemsoc.org This allows for the synthesis of a full spectrum of fluorinated sulfones, which can significantly alter the lipophilicity, metabolic stability, and biological potency of parent molecules. chinesechemsoc.org

Structure-Reactivity Correlations in Synthetic Applications

The correlation between the molecular structure of pyridine sulfone derivatives and their reactivity is a key principle guiding their application in synthesis. Modifications to the pyridine ring directly influence the electronic properties of the entire molecule, which in turn dictates its behavior in chemical reactions.

Studies on iron-pyridinophane complexes have demonstrated that substituting the 4-position of the pyridine ring with electron-withdrawing or electron-donating groups provides a direct regulatory handle on the electronic properties of the metal center. nih.govrsc.org This electronic tuning directly correlates with the catalytic activity of the complex in C-C coupling reactions, with electron-withdrawing groups leading to higher yields. nih.gov This provides a clear example of a structure-reactivity correlation where peripheral edits to the pyridine scaffold predictably control reaction outcomes. nih.govrsc.org

The reactivity of these compounds can also be directed by controlling the electronic reaction pathway. The same set of starting materials—pyridinium (B92312) salts and sulfinates—can yield completely different products depending on whether the reaction proceeds through a one- or two-electron manifold. nih.govrsc.org Under base-catalyzed conditions (a two-electron pathway), direct C4-sulfonylation of the pyridine ring occurs. In contrast, upon exposure to visible light, an electron donor-acceptor complex forms, enabling a one-electron radical pathway that results in a three-component sulfonative pyridylation of alkenes. nih.gov

This divergent reactivity demonstrates a sophisticated structure-reactivity correlation where the outcome is determined not just by the inherent structure of the reactants, but by the specific electronic state accessed under the reaction conditions. Similarly, electrochemical methods can be used to achieve meta-C–H sulfonylation of pyridines by leveraging the distinct redox potentials of sulfinates and dearomatized pyridine intermediates, ensuring the selective formation of sulfonyl radicals that lead to the desired product. nih.gov

Skeletal Editing Strategies for Diversification

Beyond peripheral functionalization, skeletal editing has emerged as a powerful strategy for achieving profound structural diversification of the pyridine core. d-nb.info This approach involves the precise substitution or rearrangement of atoms within the ring structure itself, enabling transformations that are impossible through conventional synthetic methods. nih.govresearchgate.net

One major strategy for pyridine skeletal editing is the atom-pair swap, which can transform the C=N pair of the pyridine core into a C=C pair. d-nb.infocapes.gov.brnih.gov This is typically achieved through a one-pot sequence involving:

Dearomatization: The pyridine ring is first activated and dearomatized, often by cyclization with reagents like acetylenedicarboxylates and pyruvates, to form significantly more reactive intermediates such as oxazino pyridines. cas.cnd-nb.info

Cycloaddition: The dearomatized intermediate undergoes a [4+2] cycloaddition with a suitable dienophile (e.g., alkynes or arynes). capes.gov.br

Rearomatizing Retrocycloaddition: The resulting adduct undergoes a retro-cycloaddition reaction that expels a fragment and forms a new, all-carbon aromatic ring, yielding substituted benzenes or naphthalenes. capes.gov.brnih.gov

Another powerful method is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) process. nih.gov In this sequence, a nucleophile adds to an activated pyridine derivative, leading to the opening of the heterocyclic ring. The resulting open-chain intermediate can then be modified and subsequently cyclize to form a new aromatic framework, such as converting pyridines into arene-1,3-dialdehydes. nih.gov These skeletal editing techniques offer a transformative approach to scaffold-hopping, allowing for the conversion of the pyridine framework in molecules like 2-(1,1-Difluoroethanesulfonyl)pyridine into entirely different aromatic systems, thereby unlocking new areas of chemical space. d-nb.info

Future Research Directions and Broader Perspectives

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-(1,1-Difluoroethanesulfonyl)pyridine and its derivatives will likely prioritize environmentally benign and efficient methodologies over traditional multi-step, resource-intensive processes. Key areas of development will focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. beilstein-journals.orgresearchgate.netmdpi.com For the synthesis of pyridylsulfones, this could translate to rapid oxidation of a corresponding thioether precursor or expedited coupling reactions.

Another critical area is the implementation of continuous flow chemistry . Flow reactors offer superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. mtak.hunih.govnih.gov A telescoped, multi-step flow synthesis could be envisioned where the initial formation of the pyridine (B92270) ring, subsequent sulfonation, and fluoroalkylation occur sequentially in a single, uninterrupted process, minimizing the need for isolation and purification of intermediates. mtak.hu

Furthermore, the principles of green chemistry, such as the use of non-toxic solvents, catalytic processes, and atom-economical reactions, will be central. nih.govresearchgate.net Research could focus on developing catalytic systems that avoid stoichiometric, heavy-metal-based reagents, or exploring one-pot, multicomponent reactions that assemble the target molecule from simple precursors in a single operation. beilstein-journals.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. nih.gov | Optimization of microwave parameters for key synthetic steps; development of solvent-free protocols. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process intensification, potential for automation. bohrium.com | Reactor design for multiphase reactions; integration of in-line purification and analysis. |

| Catalytic Approaches | High selectivity, reduced waste (atom economy), lower energy requirements. | Development of novel non-precious metal catalysts; exploring biocatalysis for specific transformations. |

| Multicomponent Reactions | Increased efficiency (fewer steps), reduced solvent and purification needs. | Design of novel reaction cascades that build the core structure in a single pot. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The 2-(1,1-difluoroethanesulfonyl)pyridine molecule possesses distinct sites for chemical modification: the pyridine ring and the sulfonyl group. Future research will undoubtedly delve into the unique reactivity imparted by the strongly electron-withdrawing difluoroethanesulfonyl substituent.

The pyridine ring is expected to be highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This could be exploited for the introduction of various functional groups at positions ortho and para to the nitrogen atom. Conversely, direct C-H functionalization at the less activated C3, C4, and C5 positions presents a significant challenge and a frontier for discovery. nih.gov The development of novel transition-metal catalytic systems (e.g., based on palladium, iridium, or nickel) will be crucial for achieving regioselective C-H activation and subsequent coupling reactions, enabling the synthesis of a diverse library of analogues. nih.govresearchgate.net Such methods would allow for the late-stage functionalization of the pyridine core, a highly desirable strategy in medicinal and materials chemistry.

The fluoroalkyl sulfone moiety itself offers unique reactivity. It is known that such groups can act as precursors for radical species or participate in coupling reactions. acs.orgnih.gov Exploring the desulfonylative cross-coupling of 2-(1,1-Difluoroethanesulfonyl)pyridine could provide a novel route to 2-(1,1-difluoroethyl)pyridines, which are valuable building blocks. Additionally, the development of catalysts that can selectively activate C-F bonds within the difluoroethyl group, while challenging, would open up unprecedented avenues for chemical modification.

Table 2: Potential Catalytic Systems for Functionalization

| Catalytic System | Target Transformation | Potential Outcome |

|---|---|---|

| Palladium(II) Catalysis | ortho-C-H Olefination/Acetoxylation nih.gov | Introduction of vinyl or acetyl groups on the pyridine ring. |

| Iridium(I) Catalysis | meta-C-H Borylation/Allenylation researchgate.net | Functionalization at the C3 or C5 position of the pyridine ring. |

| Nickel Catalysis | Desulfonylative Cross-Coupling nih.gov | Replacement of the sulfonyl group to form C-C bonds. |

| Photoredox Catalysis | Radical Fluoroalkylation/Thiolation acs.org | Generation of radical intermediates for addition to unsaturated systems. |

Expansion into Interdisciplinary Applications Beyond Direct Synthesis (e.g., Novel Material Properties)

The unique properties conferred by the combination of a pyridine ring and a fluoroalkylsulfonyl group suggest significant potential for applications in materials science. researchgate.net Organofluorine compounds are known for their high thermal stability, chemical resistance, and distinct electronic characteristics. nih.govrsc.org

A primary area of exploration would be the incorporation of 2-(1,1-Difluoroethanesulfonyl)pyridine as a monomeric unit in high-performance polymers . mdpi.com The strong electron-withdrawing nature of the sulfonyl group and the polarity of the C-F bonds could lead to polymers with high thermal stability, specific dielectric properties, and low surface energy. dau.edu Such materials could find applications as advanced coatings, membranes, or dielectrics in electronics. Research would involve the synthesis of bifunctional derivatives of the parent molecule that can be incorporated into polymer backbones via polycondensation or other polymerization techniques.

The distinct polarity and potential for intermolecular interactions (such as C-F···H or π-π stacking) also suggest applications in the field of supramolecular chemistry and crystal engineering . rsc.org By modifying the pyridine ring with other functional groups, it may be possible to design molecules that self-assemble into ordered structures with interesting optical or electronic properties, such as liquid crystals or organic semiconductors. The fluorinated sulfonyl group would play a critical role in directing the solid-state packing and influencing the bulk properties of the material. rsc.org

Table 3: Potential Material Properties and Applications

| Material Class | Key Property Conferred by Moiety | Potential Application |

|---|---|---|

| Fluorinated Polyarylether Sulfones | High thermal stability, chemical resistance, controlled hydrophobicity. dau.edu | Proton exchange membranes, gas separation membranes, advanced composites. |

| Functional Coatings | Low surface energy, oleophobicity. wikipedia.org | Anti-fouling surfaces, protective coatings for electronics. |

| Liquid Crystals | High polarity, specific molecular geometry. | Display technologies, optical switches. |

| Organic Semiconductors | Tunable electron-accepting character. | Components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). |

Advanced Computational Design and Predictive Modeling for Analogue Development

As the complexity of target molecules increases, in silico methods become indispensable for guiding synthetic efforts and predicting molecular properties. Advanced computational chemistry offers a powerful toolkit for accelerating the development of analogues of 2-(1,1-Difluoroethanesulfonyl)pyridine.

Density Functional Theory (DFT) can be employed to gain deep insights into the molecule's electronic structure, bond energies, and reaction mechanisms. acs.orgnih.gov DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energy barriers for proposed reaction pathways, and help explain the regioselectivity observed in catalytic C-H functionalization reactions. researchgate.net This predictive power can save significant experimental time and resources by prioritizing the most promising synthetic routes.

For materials science applications, Quantitative Structure-Property Relationship (QSPR) models can be developed. By calculating a range of molecular descriptors for a series of virtual analogues, it is possible to build models that correlate these descriptors with macroscopic properties like thermal stability, dielectric constant, or solubility. These models can then be used to screen large virtual libraries of compounds to identify candidates with optimal properties for a specific application before they are ever synthesized.

Furthermore, molecular dynamics (MD) simulations could be used to model the behavior of polymers incorporating the 2-(1,1-Difluoroethanesulfonyl)pyridine moiety. These simulations can provide insights into polymer chain packing, the formation of micro-phase separated domains in copolymers, and the transport of small molecules through polymer membranes, guiding the design of materials with tailored performance characteristics.

Table 4: Computational Methods and Their Predictive Applications

| Computational Method | Predicted Property / Application | Research Impact |

|---|---|---|

| Density Functional Theory (DFT) | Reaction transition states, orbital energies, electrostatic potential maps. ijcce.ac.ir | Rationalizing observed reactivity, guiding catalyst design, predicting reaction regioselectivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions. ijcce.ac.ir | Designing molecules with specific optical properties for dyes or sensors. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with bulk properties (e.g., thermal stability, dielectric constant). | Rapid virtual screening of analogues to identify promising candidates for material applications. |

| Molecular Dynamics (MD) Simulations | Polymer morphology, diffusion coefficients, mechanical properties. | Predicting the performance of novel polymers and composite materials. |

Q & A

Q. What are the most reliable synthetic routes for 2-(1,1-difluoroethanesulfonyl)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of 2-(difluoromethylsulfonyl)pyridine with methyl iodide under cryogenic conditions (-98°C) using LiHMDS as a base and HMPA as a coordinating solvent. Optimized yields (~70%) are achieved by maintaining anhydrous conditions and quenching the reaction with NH₄Cl to avoid over-alkylation . Alternative routes involve pyridine ring functionalization with difluoroethyl sulfonyl groups, but these often require rigorous purification due to byproducts like unreacted intermediates or regioisomers .

Q. How can researchers validate the purity and structural integrity of 2-(1,1-difluoroethanesulfonyl)pyridine?

Key analytical methods include:

- ¹H/¹³C/¹⁹F NMR : Distinct peaks for pyridine protons (δ 8.8–7.6 ppm), CF₂ groups (δ -96 ppm in ¹⁹F NMR), and sulfonyl-linked methyl groups (δ 2.1 ppm, t, J = 18.6 Hz) .

- IR Spectroscopy : Absorbance at 1333 cm⁻¹ (S=O stretching) and 1169 cm⁻¹ (C-F vibrations) confirms functional groups .

- HPLC-MS : Used to detect trace impurities (<5%) and validate molecular weight (284.3 g/mol) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of difluoroethanesulfonyl-substituted pyridines?

Regioselectivity is influenced by steric and electronic factors. For example, sulfonation at the pyridine 2-position is favored due to lower steric hindrance compared to the 4-position. Computational modeling (DFT) predicts electron-deficient pyridine rings enhance sulfonyl group attachment at the 2-position, but competing pathways (e.g., over-alkylation) require kinetic control via low-temperature reactions .

Q. How do structural modifications (e.g., fluorination, sulfonyl group placement) affect the compound’s reactivity in cross-coupling reactions?

- Fluorine atoms : Increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 4-position .

- Sulfonyl group : Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling C-C bond formation at the 6-position. However, the sulfonyl moiety can deactivate palladium catalysts, necessitating ligand optimization (e.g., SPhos or XPhos) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from assay conditions (e.g., ATP concentration) or impurities in test samples. Mitigation strategies include:

- Standardized purity : ≥95% purity verified via HPLC .

- Control experiments : Use of structurally similar analogs (e.g., 2-(difluoromethyl)pyridine) to isolate the sulfonyl group’s contribution .

Methodological Guidance

Q. What protocols are recommended for studying the compound’s interaction with biological targets?

- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to map binding pockets .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Software like AutoDock Vina predicts binding modes, validated by mutagenesis studies .

Q. How should researchers address solubility issues in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins .

- Micelle encapsulation : Anionic surfactants (e.g., SDS) enhance solubility in buffer systems .

Key Research Gaps

- Mechanistic studies : Limited data on sulfonyl group stability under physiological conditions.

- Toxicity profiling : No in vivo studies reported; prioritize zebrafish or murine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.